BenchChemオンラインストアへようこそ!

(+)-Decursin

Protein Kinase C Leukemia Signal Transduction

(+)-Decursin (CAS 5928-25-6) is a pyranocoumarin from Angelica gigas that acts as a potent PKC activator. Unlike its isomer decursinol angelate, (+)-Decursin uniquely induces rapid down-regulation and nuclear translocation of PKC α and βII isozymes—not replicated by phorbol esters like PDBu. Its side chain is essential for anti-estrogen receptor signaling in ERα-independent breast cancer models (e.g., MDA-MB-231). At 10 mg/kg (i.p.), it suppresses colorectal tumor xenograft growth without systemic toxicity via ROS-mediated ER stress. For reproducible, target-specific results, insist on authentic (+)-Decursin—generic substitution with decursinol angelate or decursinol compromises experimental validity.

Molecular Formula C19H20O5
Molecular Weight 328.4 g/mol
CAS No. 5928-25-6
Cat. No. B1670152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Decursin
CAS5928-25-6
Synonyms2-butenoic acid, 2-methyl-, (7S)-7,8-dihydro-8,8-dimethyl-2-oxo-2H,6H-benzo(1,2-b:5,4-b')dipyran-7-yl ester, (2Z)-
2H,6H-benzo(1,2-b:5,4-b')dipyran-2-one, 7,8-dihydro-7-hydroxy-8,8-dimethyl-, (S)-
decursin
decursinol
decursinol angelate
Molecular FormulaC19H20O5
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC(=CC(=O)OC1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)C
InChIInChI=1S/C19H20O5/c1-11(2)7-18(21)23-16-9-13-8-12-5-6-17(20)22-14(12)10-15(13)24-19(16,3)4/h5-8,10,16H,9H2,1-4H3/t16-/m0/s1
InChIKeyCUKSFECWKQBVED-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(+)-Decursin (CAS 5928-25-6) Procurement Guide: Pyranocoumarin PKC Activator for Oncology & Neuroscience Research


(+)-Decursin (CAS 5928-25-6) is a naturally occurring pyranocoumarin isolated from the roots of Angelica gigas Nakai, a plant endemic to Korea and used in traditional medicine [1]. It is characterized by a coumarin core structure with a distinct side chain that dictates its biological activity. Decursin functions as a potent protein kinase C (PKC) activator and has demonstrated cytotoxic, anti-tumor, and neuroprotective properties across a range of in vitro and in vivo models [1][2]. Its mechanism of action includes inducing cell cycle arrest and apoptosis, making it a key research tool for studying cancer biology and signal transduction pathways.

Substitution Risks: Why Decursin Cannot Be Replaced by Decursinol Angelate or Other Analogs


Generic substitution of (+)-Decursin with its closely related isomer decursinol angelate (DA) or the common metabolite decursinol is not scientifically valid. Despite sharing a pyranocoumarin core, these compounds exhibit critical differences in target selectivity, metabolic fate, and biological activity due to distinct side-chain structures [1]. For instance, while both decursin and DA are converted to decursinol in vivo, they do so at different rates, leading to distinct pharmacokinetic profiles [2]. Crucially, decursinol itself lacks the side chain and demonstrates significantly reduced or absent activity in key assays such as anti-estrogen receptor signaling, highlighting the side chain's essential role [3]. These differences preclude simple interchangeability and necessitate compound-specific procurement for reproducible research outcomes.

Quantitative Evidence for (+)-Decursin Differentiation: Head-to-Head Data vs. Analogs


PKC Activation Mechanism: Decursin vs. Phorbol Ester (PDBu) in Leukemia Cells

In a direct comparative study, (+)-Decursin and the phorbol ester PDBu were evaluated for their effects on PKC modulation in K562 human erythroleukemia cells [1]. Decursin induced a more rapid down-regulation of PKC α and βII isozymes compared to PDBu. Critically, decursin promoted the translocation of these PKC isozymes to the nuclear membrane, a phenomenon not observed with PDBu treatment [1].

Protein Kinase C Leukemia Signal Transduction

Antiproliferative Activity: Decursin vs. Decursinol Angelate in Breast Cancer

A study comparing (+)-Decursin, its isomer decursinol angelate (DA), and the common metabolite decursinol revealed that the side chain is crucial for anti-estrogen receptor (ER) signaling and growth inhibition in breast cancer cells [1]. Both decursin and DA induced G1 arrest and apoptosis, while decursinol (lacking the side chain) showed no activity at comparable concentrations [1].

Breast Cancer Estrogen Receptor Cell Cycle

In Vivo Bioavailability: Decursin vs. Decursinol Angelate in Rodent PK Studies

A pharmacokinetic study in rats compared the plasma profiles following oral gavage of equal molar amounts of (+)-Decursin/Decursinol Angelate (DA) mixture versus pure decursinol [1]. Administration of the decursin/DA mixture resulted in a significantly lower bioavailability of the active metabolite decursinol compared to direct administration of decursinol [1].

Pharmacokinetics ADME In Vivo

Antiproliferative Activity: Decursin vs. Synthetic Derivative (S)-2d in Lung Cancer

A study evaluated the antiproliferative activity of (+)-Decursin and a series of enantiomerically pure synthetic derivatives against A549 human lung cancer cells [1]. (+)-Decursin exhibited moderate activity, which served as a baseline for derivative optimization [1].

Lung Cancer Anticancer Structure-Activity Relationship

Recommended (+)-Decursin Research Applications Based on Differentiated Evidence


Investigating PKC Isoform-Specific Signaling in Leukemia

Employ (+)-Decursin as a chemical probe to dissect the distinct roles of PKC α and βII isozymes in leukemia cell differentiation and proliferation. Its unique ability to induce rapid down-regulation and nuclear translocation of these isoforms, in contrast to phorbol esters like PDBu, makes it essential for studies focused on tumor-suppressive PKC signaling pathways [1].

Exploring Estrogen Receptor-Negative Breast Cancer Mechanisms

Utilize (+)-Decursin in studies of estrogen-independent breast cancer models (e.g., MDA-MB-231 cells). Its demonstrated capacity to induce cell cycle arrest and apoptosis via ERβ modulation, independent of ERα, distinguishes its mechanism from other ER-targeting compounds and supports its use in research on treatment-resistant breast cancer subtypes [2].

Preclinical In Vivo Efficacy Studies in Colorectal Cancer Models

Design in vivo studies using (+)-Decursin in subcutaneous xenograft models of colorectal cancer. Evidence demonstrates significant tumor growth suppression at 10 mg/kg (i.p.) without systemic toxicity, supporting its use as a tool compound for validating ROS-mediated ER stress pathways in vivo [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Decursin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.